molecular formula C15H12N2O2S B2403327 5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide CAS No. 955768-55-5

5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide

Cat. No.: B2403327
CAS No.: 955768-55-5
M. Wt: 284.33
InChI Key: MOQSSUXMZLPVNN-UHFFFAOYSA-N
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Description

5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is a heterocyclic compound that features both oxazole and thiophene rings.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide are not well-documented. Similar thiophene-based compounds have shown a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It’s known that thiophene-based compounds can interact with various biomolecules, potentially leading to changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide typically involves the condensation of appropriate starting materials. One common method includes the reaction of a thiophene derivative with an oxazole precursor under specific conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the notable methods used for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is unique due to its combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-phenyl-N-(thiophen-2-ylmethyl)-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(16-9-12-7-4-8-20-12)15-17-10-13(19-15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSSUXMZLPVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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